molecular formula C23H25NO4 B2813266 rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylicacid CAS No. 2287246-74-4

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylicacid

Cat. No.: B2813266
CAS No.: 2287246-74-4
M. Wt: 379.456
InChI Key: UFAXWXJMPJPWFF-VQTJNVASSA-N
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Description

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

    Isopropyl Substitution: The isopropyl group is introduced via a substitution reaction, often using isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Bases such as piperidine or morpholine are commonly used to remove the Fmoc group.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Deprotected pyrrolidine derivatives.

Scientific Research Applications

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylic acid is widely used in scientific research:

    Chemistry: Used in peptide synthesis as a building block.

    Biology: Studied for its potential role in protein-protein interactions.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug design.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in peptide bond formation. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with carboxyl groups to form peptide bonds, facilitating the synthesis of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
  • ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)(isopropyl)amino)hexanoic acid

Uniqueness

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the isopropyl group, which can influence its reactivity and interactions in peptide synthesis.

Properties

IUPAC Name

(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-propan-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-14(2)19-11-24(12-20(19)22(25)26)23(27)28-13-21-17-9-5-3-7-15(17)16-8-4-6-10-18(16)21/h3-10,14,19-21H,11-13H2,1-2H3,(H,25,26)/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAXWXJMPJPWFF-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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